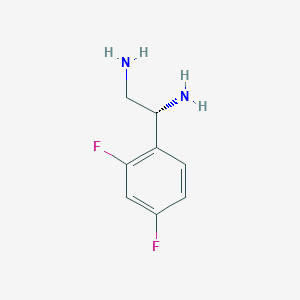

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine

Description

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a chiral diamine featuring a 2,4-difluorophenyl substituent attached to an ethane-1,2-diamine backbone. The compound’s molecular formula is C₈H₁₀F₂N₂, with a molar mass of 172.18 g/mol (calculated from ). Its stereochemistry (R-configuration at the benzylic carbon) is critical for applications in asymmetric catalysis and pharmaceutical intermediates, where enantioselectivity is paramount. The 2,4-difluoro substitution pattern on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and interactions with metal catalysts or biological targets .

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1R)-1-(2,4-difluorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H10F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |

InChI Key |

LBFMQXYRZXBIPM-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CN)N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine typically involves the reaction of 2,4-difluorobenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can yield secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Substituents | Molecular Formula | CAS RN | Key Properties/Applications |

|---|---|---|---|---|

| (1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine | 2,4-diF | C₈H₁₀F₂N₂ | 1213487-14-9 | High enantioselectivity in catalysis |

| (1R)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine | 2,4-diCl | C₈H₁₀Cl₂N₂ | 126534-34-7 | Increased lipophilicity; drug intermediates |

| (1R)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine | 2,4,5-triF | C₈H₉F₃N₂ | 1213117-71-5 | Enhanced electron-withdrawing effects |

| (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine | 2-Cl,4-F | C₈H₁₀ClFN₂ | 1381929-08-3 | Mixed halogen effects; medicinal chemistry |

| (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine | 2-F,5-CF₃ | C₉H₁₀F₄N₂ | 1213027-21-4 | Strong electron-withdrawing CF₃ group |

- Key Observations: Fluorine vs. Trifluoromethyl Groups: The CF₃ group in the 2-F,5-CF₃ derivative () significantly enhances electron-withdrawing effects, which may stabilize transition states in catalytic reactions or modulate receptor binding . Positional Effects: The 3,4-difluoro isomer (mentioned in ) would exhibit distinct steric and electronic profiles compared to the 2,4-difluoro configuration, altering reactivity in asymmetric synthesis.

Stereochemical and Backbone Modifications

Table 2: Impact of Stereochemistry and Backbone Structure

- Key Observations: Bis-phenyl Derivatives: The (1R,2R)-1,2-bis(4-fluorophenyl) analog () has two aromatic rings, enabling stronger π-π interactions in metal-ligand complexes but increasing steric bulk compared to the monocyclic target compound . N-Substituents: Derivatives with pyridine or tosyl groups (e.g., ) modify coordination sites, altering catalytic activity. For example, N-tosyl groups in enhance stability but may reduce ligand flexibility .

Catalytic Performance :

- The target compound’s 2,4-difluoro substitution balances electron withdrawal and steric accessibility, making it suitable for enantioselective reactions. In contrast, bulkier substituents (e.g., 2,4,5-triF) may hinder substrate binding in catalysis .

- Ligand Efficiency: Compared to the bisquinolyldiamine ligand L8 (), which uses quinoline moieties for enhanced metal coordination, the target compound’s simpler structure may offer cost advantages but lower activity in certain reactions .

Pharmaceutical Relevance :

- The 2,4-difluoro analog is a precursor to bioactive molecules, whereas chloro-substituted variants (e.g., 2-Cl,4-F in ) are explored in kinase inhibitors due to halogen bonding capabilities .

Biological Activity

(1R)-1-(2,4-Difluorophenyl)ethane-1,2-diamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on a phenyl ring and a diamine functional group. The fluorinated aromatic structure may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Anticancer Potential

Research indicates that fluorinated compounds, including this compound, can exhibit significant anticancer properties. A study highlighted the role of fluorinated ligands in metallodrugs, which showed enhanced cytotoxicity against cancer cell lines such as MCF-7 and PC-3. The mechanism involved apoptosis induction through activation of caspase-3 and MAP kinases pathways .

Table 1: Cytotoxic Activity of Fluorinated Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis via caspase activation |

| L2Co | PC-3 | 5-10 | Apoptosis via MAP kinases |

| Cisplatin | Various | 10 | DNA cross-linking |

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : Similar to other fluorinated compounds, it may induce apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Enzymatic Activity : The compound could potentially act as an inhibitor for specific enzymes involved in cancer progression or neurodegenerative diseases.

In Vitro Studies

In vitro experiments conducted with various cell lines have demonstrated the compound's ability to decrease cell viability significantly. For example, treatments with similar fluorinated diamines resulted in a marked reduction in viability after 24 hours .

In Vivo Studies

While specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for both anticancer and neuroprotective effects. Future studies are needed to establish its efficacy and safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.